5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol
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Overview
Description
5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol is a phenolic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the alkylation of a phenolic compound with a suitable alkyl halide under basic conditions. The reaction conditions often involve the use of solvents like methanol or acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of protecting groups to prevent unwanted side reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other materials due to its phenolic structure.
Mechanism of Action
The mechanism of action of 5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: It can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant activity and use as a biomarker for coffee consumption.
Advantame: A non-caloric artificial sweetener with a similar phenolic structure.
Uniqueness
5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
65848-73-9 |
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Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
5-[3-(4-hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H20O4/c1-20-16-9-6-12(10-15(16)19)4-3-5-13-7-8-14(18)11-17(13)21-2/h6-11,18-19H,3-5H2,1-2H3 |
InChI Key |
MGQGOPWLZUGCMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC2=C(C=C(C=C2)O)OC)O |
Origin of Product |
United States |
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